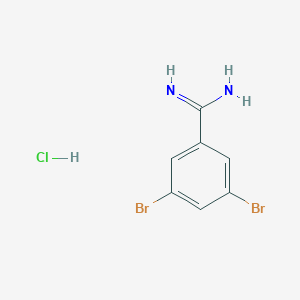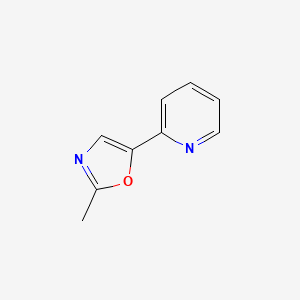
(4-(2,6-Dioxopiperidin-3-yl)phenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for various compounds in different contexts.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “N/A” can involve multiple synthetic routes depending on its hypothetical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones, which can then be further modified to produce “N/A”.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes or alcohols, which can then undergo further reactions to yield “N/A”.
Rearrangement Reactions: Certain rearrangement reactions, such as the Beckmann rearrangement, can be used to synthesize “N/A” from precursors like oximes.
Industrial Production Methods
Industrial production of “N/A” would likely involve large-scale chemical processes such as:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to hydrogenate precursors.
Electrochemical Synthesis: Utilizing electrochemical cells to drive the synthesis of “N/A” from simpler compounds.
Biotechnological Methods: Employing microorganisms or enzymes to produce “N/A” through fermentation or biotransformation.
化学反応の分析
Types of Reactions
“N/A” can undergo various chemical reactions, including:
Oxidation: Conversion of “N/A” to its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of “N/A” using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups in “N/A” are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products
The major products formed from these reactions depend on the specific structure of “N/A” but can include:
Alcohols: From reduction reactions.
Ketones and Aldehydes: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
“N/A” can be used in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate its effects on biological systems and potential as a drug candidate.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Utilized in the synthesis of other chemicals, materials, or as a catalyst.
作用機序
The mechanism of action of “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: “N/A” may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-[4-(2,6-dioxopiperidin-3-yl)anilino]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)8-1-3-9(4-2-8)14-7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChIキー |
JCLASMOGSGXLNL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


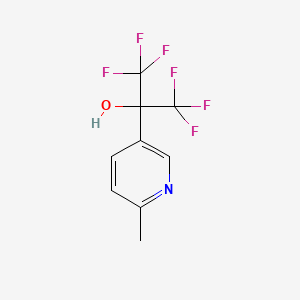
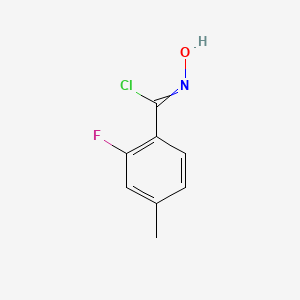
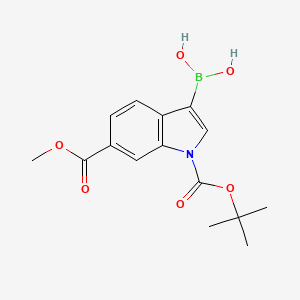
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
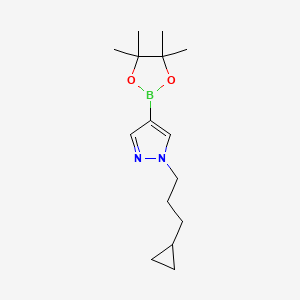


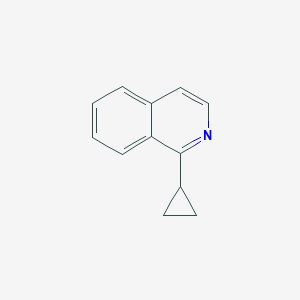
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
